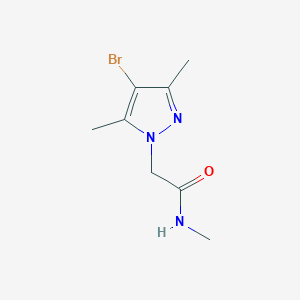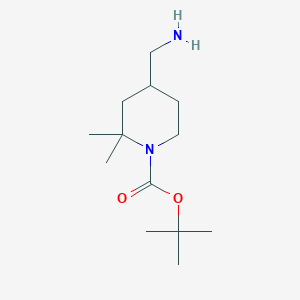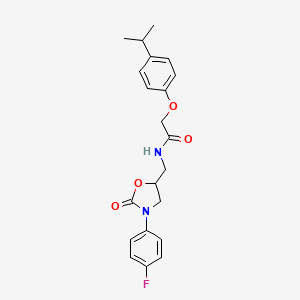
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a derivative of antipyrine, which is a class of compounds known for their pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related brominated heterocyclic compounds and their synthesis, characterization, and biological activities, which can provide insights into the properties and potential applications of the compound of interest.
Synthesis Analysis
The synthesis of related antipyrine derivatives involves multiple steps, starting with a base compound which is then reacted with other chemicals to introduce various functional groups. For instance, in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a brominated compound is synthesized and characterized spectroscopically . Similarly, the synthesis of other brominated compounds, such as 5-BrTAMB, involves diazotization and subsequent reactions to form the desired product . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various analytical techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the X-ray structure characterization of two antipyrine derivatives reveals that they crystallize in the monoclinic P21/c space group and their molecular sheets are primarily formed by hydrogen bonds . These techniques could be employed to determine the molecular structure of this compound and to understand its intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of brominated antipyrine derivatives can be inferred from their interactions in the solid state, as well as their potential biological activities. The compounds discussed in the papers exhibit hydrogen bonding and π-interactions, which are energetically significant and contribute to the stabilization of the molecular assemblies . These interactions are crucial for understanding the chemical reactivity of such compounds in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated antipyrine derivatives can be deduced from their synthesis and structural characterization. The compounds are typically crystalline and their stability is influenced by intermolecular interactions such as hydrogen bonds and π-interactions . The biological activities of these compounds, such as their antibacterial and antifungal properties, are also indicative of their chemical properties and potential applications .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Studies involving derivatives of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide have demonstrated significant antimicrobial properties. A research by Farag et al. (2008) utilized precursors with similar structural components for synthesizing phenylpyrazoles that exhibited inhibitory effects against pathogenic yeast, Candida albicans, and mold, Aspergillus, suggesting potential as new therapeutic antifungal agents (Farag et al., 2008).
Catalytic Synthesis Applications
Ebrahimipour et al. (2018) synthesized a novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex, showcasing its catalytic performance in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This demonstrates the compound's utility in facilitating electrophilic reactions involving malononitrile along with aldehydes, ethyl acetoacetate, and dimedone, indicating its potential in organic synthesis and pharmaceutical manufacturing (Ebrahimipour et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-5-8(9)6(2)12(11-5)4-7(13)10-3/h4H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBIXYVZGYXUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)
![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)
![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)



![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)
![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)
